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molecular formula C7H3Cl2NO6S B1584235 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid CAS No. 22892-95-1

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Cat. No. B1584235
M. Wt: 300.07 g/mol
InChI Key: AFRAGFLBINOHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953476

Procedure details

To a mixture of concentrated sulfuric acid (87 ml.) and concentrated nitric acid (16 ml., density = 1.42) is added 3-chlorosulfonyl-4-chlorobenzoic acid (11.5 g.; 0.045 mole). The reaction mixture is heated at 85°-90° C. with stirring for 20 hours then poured into ice water. The 3-nitro-4-chloro-5-chlorosulfonylbenzoic acid which separates is filtered, washed with water and dried, m.p. = 189°-90° C. (corr.); yield, 6.6 g. (50%).
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[Cl:10][S:11]([C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:17]([OH:19])=[O:18])(=[O:13])=[O:12]>>[N+:6]([C:21]1[CH:20]=[C:16]([CH:15]=[C:14]([S:11]([Cl:10])(=[O:13])=[O:12])[C:22]=1[Cl:23])[C:17]([OH:19])=[O:18])([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
87 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
16 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 85°-90° C.
FILTRATION
Type
FILTRATION
Details
The 3-nitro-4-chloro-5-chlorosulfonylbenzoic acid which separates is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1Cl)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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